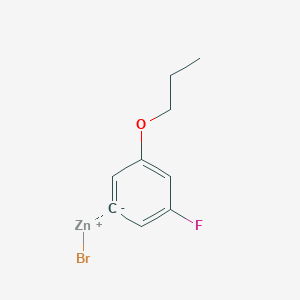
(3-Fluoro-5-n-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-5-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-5-n-propyloxyphenyl)zinc bromide typically involves the reaction of (3-fluoro-5-n-propyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(3-fluoro-5-n-propyloxyphenyl) bromide+Zn→(3-fluoro-5-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process may also include purification steps such as filtration and distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoro-5-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
(3-fluoro-5-n-propyloxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of advanced materials with specific properties.
Biological research: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of (3-fluoro-5-n-propyloxyphenyl)zinc bromide involves its reactivity as a nucleophile. The compound can donate electrons to electrophiles, forming new carbon-carbon bonds. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-fluoro-2-isopropoxyphenyl)zinc bromide
- (3-fluoro-5-isopropoxyphenyl)zinc bromide
- (3,4-difluoro-5-isopropoxyphenyl)zinc bromide
Uniqueness
(3-fluoro-5-n-propyloxyphenyl)zinc bromide is unique due to its specific substitution pattern and the presence of the n-propyloxy group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing specific organic molecules that may not be easily accessible using other similar compounds .
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h4-5,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XZQVKLAROASJOF-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


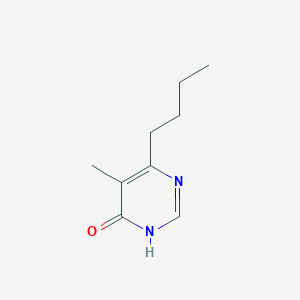
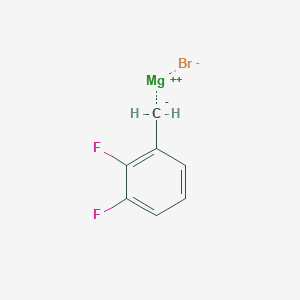
![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)
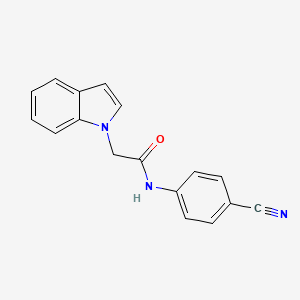
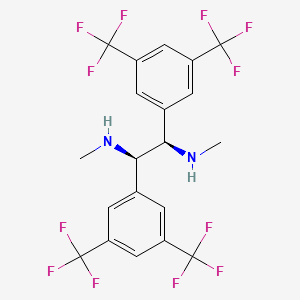

![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)
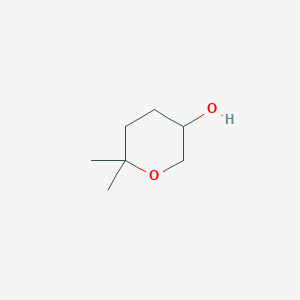
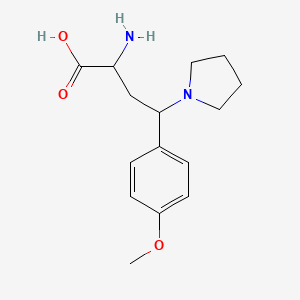
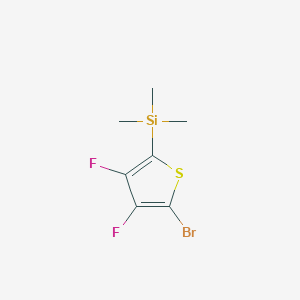

![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)
![2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)
